CCR5 Antagonist Activity vs Simple Acetophenones
In a preliminary pharmacological screen, 1-[2-hydroxy-5-(2-hydroxyethyl)phenyl]ethanone demonstrated CCR5 antagonistic activity, whereas the simpler 2‑hydroxyacetophenone core is devoid of this biological function [1]. The screen evaluated the compound for its ability to block the human CCR5 receptor, a critical co‑receptor for HIV‑1 entry and a target in inflammatory diseases.
| Evidence Dimension | CCR5 receptor antagonism in a cellular screening assay |
|---|---|
| Target Compound Data | Active (qualitative designation in preliminary screen) |
| Comparator Or Baseline | 2‑Hydroxyacetophenone (no CCR5 activity reported) |
| Quantified Difference | Qualitative difference only; precise IC₅₀ values were not disclosed in the available abstract |
| Conditions | In vitro CCR5 antagonism screening (cell‑based assay, specific cell line not detailed in the public snippet) |
Why This Matters
For academic or industrial programs targeting CCR5‑driven pathologies (HIV, asthma, rheumatoid arthritis, COPD), this compound offers a starting scaffold where close acetophenone analogs are inert, underpinning its selection as a lead‑like intermediate.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Preliminary-screening-of-pharmacological-activity-Zhang/ (date uncertain, accessed via Semantic Scholar ID search). View Source
